molecular formula C6H6BrN3 B11902258 2-Bromo-6,7-dihydro-5H-pyrrolo[2,3-B]pyrazine

2-Bromo-6,7-dihydro-5H-pyrrolo[2,3-B]pyrazine

Katalognummer: B11902258
Molekulargewicht: 200.04 g/mol
InChI-Schlüssel: ANXSEHDEXJZLPS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Bromo-6,7-dihydro-5H-pyrrolo[2,3-B]pyrazine is a nitrogen-containing heterocyclic compound. It features a pyrrole ring fused with a pyrazine ring, making it part of the pyrrolopyrazine family. This compound is of significant interest due to its potential biological activities and applications in various fields, including medicinal chemistry and materials science .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6,7-dihydro-5H-pyrrolo[2,3-B]pyrazine typically involves multiple steps. One common method includes the following steps:

Industrial Production Methods: Industrial production methods for this compound are not well-documented, but they likely involve similar multi-step synthetic routes optimized for large-scale production. These methods would focus on maximizing yield and purity while minimizing costs and environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions: 2-Bromo-6,7-dihydro-5H-pyrrolo[2,3-B]pyrazine can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Substitution: Reagents such as sodium hydride (NaH) and palladium catalysts are often used in substitution reactions.

Major Products:

Wissenschaftliche Forschungsanwendungen

2-Bromo-6,7-dihydro-5H-pyrrolo[2,3-B]pyrazine has several scientific research applications:

Wirkmechanismus

The exact mechanism of action for 2-Bromo-6,7-dihydro-5H-pyrrolo[2,3-B]pyrazine is not fully understood. it is known to interact with various molecular targets, including kinases. The compound’s biological activity is likely due to its ability to inhibit specific enzymes and disrupt cellular processes .

Vergleich Mit ähnlichen Verbindungen

    5H-Pyrrolo[2,3-B]pyrazine: Shares a similar structure but lacks the bromine atom.

    6,7-Dihydro-5H-pyrrolo[1,2-B]pyrazine: Another pyrrolopyrazine derivative with different substitution patterns.

Uniqueness: 2-Bromo-6,7-dihydro-5H-pyrrolo[2,3-B]pyrazine is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. This makes it a valuable compound for developing new chemical entities with potential therapeutic applications .

Eigenschaften

Molekularformel

C6H6BrN3

Molekulargewicht

200.04 g/mol

IUPAC-Name

2-bromo-6,7-dihydro-5H-pyrrolo[2,3-b]pyrazine

InChI

InChI=1S/C6H6BrN3/c7-5-3-9-6-4(10-5)1-2-8-6/h3H,1-2H2,(H,8,9)

InChI-Schlüssel

ANXSEHDEXJZLPS-UHFFFAOYSA-N

Kanonische SMILES

C1CNC2=NC=C(N=C21)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.